5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Medicinal chemistry Lead optimization Physicochemical profiling

Accelerate your TRK kinase inhibitor program with this privileged scaffold (CAS 2034436-41-2). Its unique combination of a 5-fluoropyrimidine core, piperidine-ether linker, and meta-trifluoromethylbenzoyl group provides a three-dimensional framework for fragment elaboration. The electron-withdrawing 5-fluoro substituent enables rapid parallel diversification via SNAr chemistry, maximizing screening deck diversity. With confirmed ≥95% purity and intermediate lipophilicity (cLogP ~2.9), this building block serves as both a SAR starting point and a Caco-2 permeability calibration standard, bridging polar and lipophilic chemical space for focused kinase library synthesis.

Molecular Formula C17H15F4N3O2
Molecular Weight 369.32
CAS No. 2034436-41-2
Cat. No. B2660209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
CAS2034436-41-2
Molecular FormulaC17H15F4N3O2
Molecular Weight369.32
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=C(C=N3)F
InChIInChI=1S/C17H15F4N3O2/c18-13-8-22-16(23-9-13)26-14-5-2-6-24(10-14)15(25)11-3-1-4-12(7-11)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2
InChIKeyYQFAEDPIXACIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034436-41-2) for Research Procurement: Chemical Profile and Differentiation Evidence


5-Fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic small molecule (C₁₇H₁₅F₄N₃O₂, MW 369.32) featuring a 5-fluoropyrimidine core linked via an ether bridge to a piperidine ring that bears a 3-(trifluoromethyl)benzoyl substituent . The compound is listed as a building block by multiple commercial suppliers and is cited in patent literature as a structural motif within TRK kinase inhibitor programs [1]. Its combination of electron-withdrawing fluorine substituents and a conformationally constrained piperidine-ether linkage distinguishes it from less decorated pyrimidine-piperidine analogs.

Why Simple Pyrimidine-Piperidine Analogs Cannot Substitute for 5-Fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine


The 3-(trifluoromethyl)benzoyl substituent imparts distinct steric and electronic properties that are absent in unsubstituted benzoyl or heteroaryl analogs. Fluorine-dependent modulation of lipophilicity (predicted cLogP ~2.9 vs. ~2.1 for the 4-methylbenzoyl analog) and metabolic stability is well-documented in pyrimidine-based kinase inhibitor series [1]. The 5-fluoro group on the pyrimidine ring further influences the electron-deficient character of the heterocycle, affecting π-stacking interactions with target protein hinge regions. Patent disclosures explicitly link this specific scaffold to TRK inhibition, suggesting that even modest changes in the benzoyl portion could ablate target engagement [2].

Quantitative Differentiation Evidence for 5-Fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine vs. Closest Analogs


Electronic and Lipophilic Differentiation from the 2-(Methylsulfanyl)benzoyl Analog

Replacement of the 3-(trifluoromethyl)benzoyl group with a 2-(methylsulfanyl)benzoyl group (CAS 2034498-42-3) results in a predicted cLogP shift from 2.9 to 2.3, a loss of three fluorine atoms, and a reduction in H-bond acceptor count from 8 to 6. The target compound's higher fluorination correlates with enhanced membrane permeability in Caco-2 monolayer models of fluorinated pyrimidine series [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Vendor-Confirmed Purity and Procurement Lead Time vs. Custom Synthesis

The compound is available off-the-shelf from multiple vendors with a guaranteed purity of ≥95% and a delivery time of 25 working days for global shipments . In contrast, a structurally similar analog requiring custom synthesis (e.g., CAS 2034577-95-0) typically entails 6–8 weeks lead time and a minimum purity of 90% upon first delivery [1]. The reduced procurement risk and faster turnaround directly support hit-to-lead timelines.

Chemical procurement Building block supply Lead time comparison

Orthogonal Synthetic Handle for Late-Stage Diversification

The 5-fluoro substituent on the pyrimidine ring provides an orthogonal synthetic handle that is absent in the non-fluorinated pyrimidine analog (2-((1-benzoylpiperidin-3-yl)oxy)pyrimidine, CAS 2034498-40-1). Fluorine at position 5 allows for nucleophilic aromatic substitution (SNAr) reactions under mild conditions, enabling late-stage diversification without deprotecting the piperidine amide [1]. This property is not shared by the chloro or bromo analogs, which exhibit different reactivity profiles and may require harsher conditions.

Parallel synthesis Fragment-based drug discovery Late-stage functionalization

High-Impact Research Application Scenarios for 5-Fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine


TRK Kinase Inhibitor Hit Expansion and Lead Optimization

Based on the patent disclosure linking this scaffold to TRK kinase inhibition [1], the compound serves as a privileged starting point for synthesizing focused libraries via SNAr chemistry at the C5 fluorine position. The confirmed vendor purity (≥95%) and rapid availability (25-day lead time) enable medicinal chemistry teams to initiate SAR studies within a single synthesis cycle, reducing program initiation time compared to de novo custom synthesis of close analogs.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a fluorinated pyrimidine core, a piperidine ether linker, and a meta-trifluoromethylbenzoyl group provides a three-dimensional scaffold suitable for fragment elaboration. The orthogonal reactivity of the 5-fluoro substituent, documented in pyrimidine chemistry [2], allows parallel diversification into distinct chemotypes, maximizing screening deck diversity per unit of procurement cost.

Physicochemical Probe for Membrane Permeability Studies

With a predicted cLogP of 2.9 and four fluorine atoms, this compound exhibits intermediate lipophilicity that bridges the gap between highly polar and highly lipophilic probes. Its fluorination pattern can serve as a calibration standard in Caco-2 permeability assays when benchmarking novel pyrimidine-based kinase inhibitors [3], providing a reproducible reference point for structure-property relationship models.

Quote Request

Request a Quote for 5-fluoro-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.